Keap1 Binding Affinity: TR‑FRET IC50 vs. Parent Compound 2a
In a direct head‑to‑head comparison within the same study, Nrf2 activator‑7 (12b) exhibits a TR‑FRET IC50 of 13.1 ± 0.9 nM against the Keap1 Kelch domain, compared to 7.5 ± 0.39 nM for the unsubstituted parent compound 2a (LH762) [1]. This 1.75‑fold difference in potency is driven solely by the 4‑methoxyphenyl group at the C2 position, confirming that even minor structural alterations within the same chemotype produce measurable shifts in Keap1‑binding activity.
| Evidence Dimension | Keap1 binding affinity (TR-FRET assay) |
|---|---|
| Target Compound Data | IC50 = 13.1 ± 0.9 nM |
| Comparator Or Baseline | Compound 2a (LH762, unsubstituted parent): IC50 = 7.5 ± 0.39 nM |
| Quantified Difference | Target compound is ~1.75‑fold less potent than 2a |
| Conditions | TR‑FRET assay with 0.5 nM Tb‑anti‑his‑antibody, 5 nM Keap1 Kelch domain protein, 25 nM fluorescein‑labeled Nrf2 peptide probe, 1% DMSO [1] |
Why This Matters
This head‑to‑head data enables precise potency benchmarking and ensures that experiments requiring a specific binding affinity range are conducted with the appropriate analog.
- [1] Abed DA, Ali AR, Lee S, Nguyen MU, Verzi MP, Hu L. Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction. Eur J Med Chem. 2023 Apr 5;252:115302. View Source
